molecular formula C8H19Br2NO4 B14859199 Aminooxy-PEG3-bromide (hydrobromide)

Aminooxy-PEG3-bromide (hydrobromide)

Cat. No.: B14859199
M. Wt: 353.05 g/mol
InChI Key: LPVRSNVKOVAHGN-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-bromide (hydrobromide) is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound is characterized by its ability to form stable oxime bonds with aldehydes and ketones, making it a valuable tool in bioconjugation and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminooxy-PEG3-bromide (hydrobromide) typically involves the reaction of aminooxy compounds with PEG linkers. The process generally includes the following steps:

Industrial Production Methods

Industrial production of Aminooxy-PEG3-bromide (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-bromide (hydrobromide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Oxime Formation: Aldehydes or ketones in aqueous or organic solvents.

    Reduction: Sodium borohydride or other reducing agents

Major Products Formed

    Substituted PEG Derivatives: Formed through substitution reactions.

    Oxime Linkages: Formed through reactions with aldehydes and ketones.

    Hydroxylamine Linkages: Formed through reduction of oxime bonds

Scientific Research Applications

Aminooxy-PEG3-bromide (hydrobromide) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various studies.

    Medicine: Plays a role in drug development, particularly in the design of targeted therapies.

    Industry: Used in the production of specialized polymers and materials

Mechanism of Action

The primary mechanism of action of Aminooxy-PEG3-bromide (hydrobromide) involves its ability to form stable oxime bonds with aldehydes and ketones. This reaction is highly specific and efficient, making it useful for bioconjugation and targeted protein degradation. In the context of PROTACs, the compound acts as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

    Aminooxy-PEG3-hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.

    Aminooxy-PEG3-acid: Contains a carboxylic acid group instead of a bromide.

    Aminooxy-PEG3-alcohol: Contains a hydroxyl group instead of a bromide

Uniqueness

Aminooxy-PEG3-bromide (hydrobromide) is unique due to its bromide group, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of PROTACs and other complex molecules .

Properties

Molecular Formula

C8H19Br2NO4

Molecular Weight

353.05 g/mol

IUPAC Name

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine;hydrobromide

InChI

InChI=1S/C8H18BrNO4.BrH/c9-1-2-11-3-4-12-5-6-13-7-8-14-10;/h1-8,10H2;1H

InChI Key

LPVRSNVKOVAHGN-UHFFFAOYSA-N

Canonical SMILES

C(COCCON)OCCOCCBr.Br

Origin of Product

United States

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